molecular formula C10H17N3O4 B2766384 Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate CAS No. 1023021-15-9

Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate

Cat. No.: B2766384
CAS No.: 1023021-15-9
M. Wt: 243.263
InChI Key: JIPCUQBFUJVLEM-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-formylpiperazine-1-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Ethyl 2-[(4-carboxypiperazine-1-carbonyl)amino]acetate.

    Reduction: Ethyl 2-[(4-hydroxymethylpiperazine-1-carbonyl)amino]acetate.

    Substitution: Ethyl 2-[(4-aminopiperazine-1-carbonyl)amino]acetate or Ethyl 2-[(4-thiopiperazine-1-carbonyl)amino]acetate.

Scientific Research Applications

Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate can be compared with other piperazine derivatives such as:

    Ethyl 2-[(4-carboxypiperazine-1-carbonyl)amino]acetate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Ethyl 2-[(4-hydroxymethylpiperazine-1-carbonyl)amino]acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Ethyl 2-[(4-aminopiperazine-1-carbonyl)amino]acetate: Similar structure but with an amino group instead of a formyl group.

The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for further functionalization in chemical synthesis.

Properties

IUPAC Name

ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-2-17-9(15)7-11-10(16)13-5-3-12(8-14)4-6-13/h8H,2-7H2,1H3,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPCUQBFUJVLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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